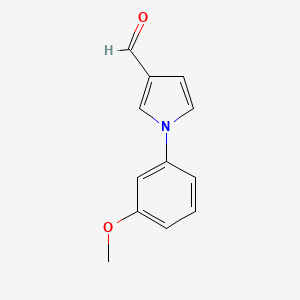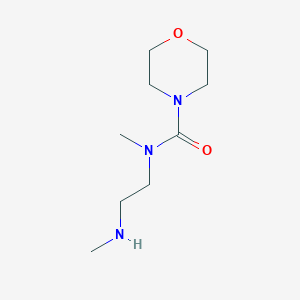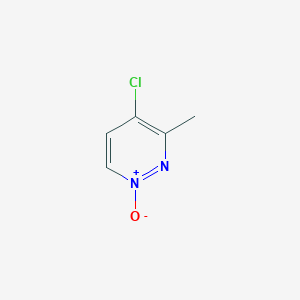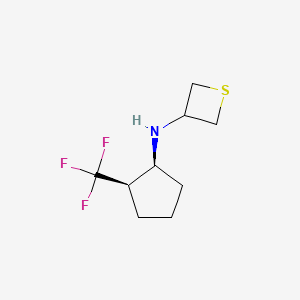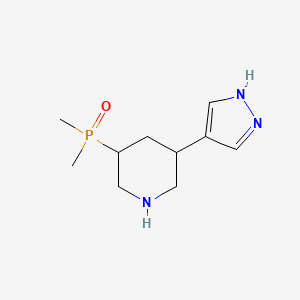![molecular formula C14H27N3O2 B12987137 N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12987137.png)
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide is an organic compound with a complex structure that includes a cyclohexyl ring, an acetyl group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with acetyl chloride to form N-acetylcyclohexylamine. This intermediate is then reacted with methylamine and 2-amino-3-methylbutanoic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms that regulate various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanoic acid
- N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanol
Uniqueness
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring with an acetyl and amino group
Propriétés
Formule moléculaire |
C14H27N3O2 |
|---|---|
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-11-7-5-6-8-12(11)17(4)10(3)18/h9,11-13H,5-8,15H2,1-4H3,(H,16,19)/t11?,12-,13?/m0/s1 |
Clé InChI |
WPTRVKASVHYJAX-CPCZMJQVSA-N |
SMILES isomérique |
CC(C)C(C(=O)NC1CCCC[C@@H]1N(C)C(=O)C)N |
SMILES canonique |
CC(C)C(C(=O)NC1CCCCC1N(C)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


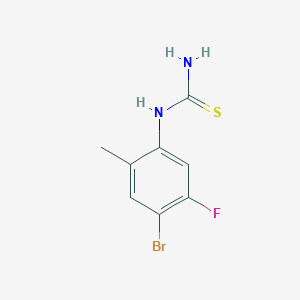
![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
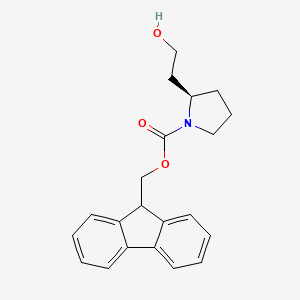
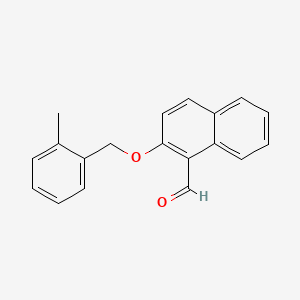
![6-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B12987084.png)
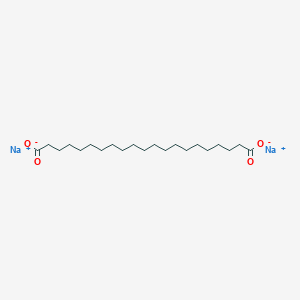
![N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12987100.png)
